molecular formula C11H8F2N2O2 B2448770 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1245171-63-4

3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2448770
CAS RN: 1245171-63-4
M. Wt: 238.194
InChI Key: MLDPVIHHQPPLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, compounds like “1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones” were synthesized via Claisen-Schmidt condensation under basic condition .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, and 19F NMR . For example, “2,5-Difluorophenylboronic acid” has a molecular weight of 157.91 and a molecular formula of C6H5BF2O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, “2,5-Difluorophenylboronic acid” is a white to light yellow crystalline powder . It’s thermally stable up to about 300°C .

Scientific Research Applications

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound. For instance, “2,5-Difluorophenylboronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-(2,5-difluorophenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-15-10(11(16)17)5-9(14-15)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDPVIHHQPPLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

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